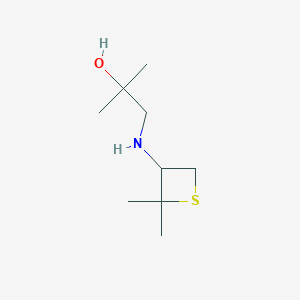
1-((2,2-Dimethylthietan-3-yl)amino)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,2-Dimethylthietan-3-yl)amino)-2-methylpropan-2-ol is a chemical compound characterized by its unique structure, which includes a thietane ring and a tertiary alcohol group
Preparation Methods
The synthesis of 1-((2,2-Dimethylthietan-3-yl)amino)-2-methylpropan-2-ol typically involves the reaction of 2,2-dimethylthietane with appropriate amines and alcohols under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
1-((2,2-Dimethylthietan-3-yl)amino)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the thietane ring, where nucleophiles attack the less substituted carbon atom. Common reagents include halides and other nucleophilic species.
Ring Expansion: The thietane ring can undergo ring expansion reactions to form larger heterocyclic compounds.
Scientific Research Applications
1-((2,2-Dimethylthietan-3-yl)amino)-2-methylpropan-2-ol has several scientific research applications:
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((2,2-Dimethylthietan-3-yl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The thietane ring and the tertiary alcohol group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-((2,2-Dimethylthietan-3-yl)amino)-2-methylpropan-2-ol can be compared with other sulfur-containing heterocycles such as thiiranes and oxetanes . While thiiranes and oxetanes also possess three- and four-membered rings, respectively, the presence of the dimethylthietane ring in this compound provides unique steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic and research applications.
Similar Compounds
Thiiranes: Three-membered sulfur-containing rings.
Oxetanes: Four-membered oxygen-containing rings.
Aziridines: Three-membered nitrogen-containing rings.
Properties
Molecular Formula |
C9H19NOS |
|---|---|
Molecular Weight |
189.32 g/mol |
IUPAC Name |
1-[(2,2-dimethylthietan-3-yl)amino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H19NOS/c1-8(2,11)6-10-7-5-12-9(7,3)4/h7,10-11H,5-6H2,1-4H3 |
InChI Key |
YNIAIDRNYBQTBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NCC(C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13016377.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13016384.png)
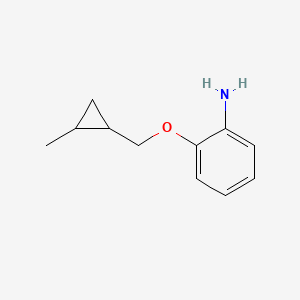
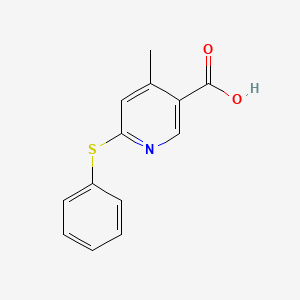
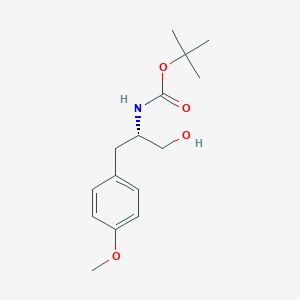
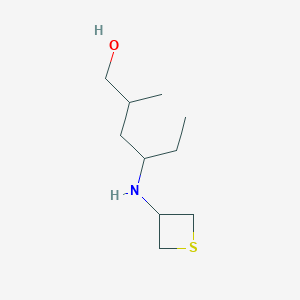

![N-cyclopropylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13016417.png)
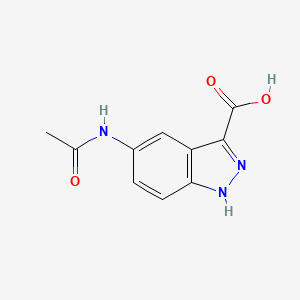

![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B13016439.png)

![2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13016446.png)
